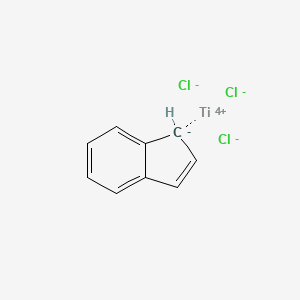

(Indenyl)titanium(IV) Trichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Indenyl)titanium(IV) trichloride (CAS: 84365-55-9, molecular formula: C₉H₇Cl₃Ti) is a titanium(IV) coordination complex featuring an η⁵-indenyl ligand bonded to a titanium center with three chloride ligands. This compound is a crystalline solid with a melting point of 162°C (decomposition) . It is widely utilized in organometallic catalysis, particularly in olefin polymerization and copolymerization reactions, due to the indenyl ligand's ability to modulate steric and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Indenyl)titanium(IV) Trichloride can be synthesized through the reaction of titanium tetrachloride with indenyl lithium or indenyl magnesium bromide. The reaction typically occurs in an inert atmosphere to prevent moisture and oxygen from interfering with the process. The general reaction scheme is as follows:

TiCl4+C9H7Li→C9H7TiCl3+LiCl

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where titanium tetrachloride is reacted with indenyl lithium under controlled temperatures and pressures. The product is then purified through recrystallization or sublimation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: (Indenyl)titanium(IV) Trichloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to lower oxidation state titanium compounds.

Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Ligands like phosphines or amines can be used under inert atmosphere conditions.

Major Products:

Oxidation: Higher oxidation state titanium compounds.

Reduction: Lower oxidation state titanium compounds.

Substitution: Various titanium complexes with different ligands.

Scientific Research Applications

Catalysis

Olefin Polymerization

One of the primary applications of (Indenyl)titanium(IV) trichloride is as a catalyst in olefin polymerization. It enhances the production of high-performance polymers through its ability to facilitate the polymerization process effectively. Research indicates that complexes based on (Indenyl)titanium(IV) exhibit superior catalytic activity compared to traditional catalysts, such as cyclopentadienyl titanocene trichloride. For instance, studies have shown that the use of this compound can yield polymers with high syndiotacticity (over 90%) under specific conditions, significantly outperforming its counterparts .

Comparison of Catalytic Activity

The following table summarizes the catalytic performance of this compound compared to other titanium-based catalysts:

| Catalyst Type | Syndiotacticity (%) | Activity (g polymer/g catalyst/hour) |

|---|---|---|

| This compound | >90 | High |

| Cyclopentadienyl titanocene trichloride | 60-80 | Moderate |

Materials Science

Advanced Materials Development

In materials science, this compound is instrumental in developing advanced materials such as composites and high-performance polymers. Its unique ability to form stable complexes allows for the creation of materials with tailored properties, which are crucial in industries ranging from aerospace to automotive .

Pharmaceuticals

Synthesis of Active Pharmaceutical Ingredients

The compound plays a vital role in pharmaceutical chemistry, particularly in synthesizing complex organic molecules. Its use in drug synthesis streamlines the production processes for active pharmaceutical ingredients (APIs), enhancing both yield and purity. For example, research has demonstrated its effectiveness in synthesizing intricate molecular frameworks that are often challenging to produce using conventional methods .

Environmental Applications

Green Chemistry Initiatives

this compound is also utilized in environmentally friendly processes, contributing to green chemistry initiatives aimed at reducing waste and improving sustainability in chemical manufacturing. Its application in catalytic processes minimizes by-products and enhances the efficiency of chemical reactions .

Research and Development

Academic and Industrial Research Tool

This compound serves as a valuable tool in both academic and industrial research settings. It aids scientists in exploring new chemical pathways and developing innovative solutions across various fields, including polymer science and organometallic chemistry . Studies have shown that modifying the ligand environment around titanium can lead to significant changes in reactivity and selectivity, making it a focus area for ongoing research .

Case Study 1: Enhanced Polymerization Processes

A recent study explored the use of this compound in cationic polymerization reactions. The findings indicated that this compound could initiate styrene polymerization at room temperature with high syndioselectivity, demonstrating its potential for producing specialized polymers with desirable properties .

Case Study 2: Synthesis of Complex Organic Molecules

Another investigation focused on using this compound for synthesizing complex organic frameworks relevant to drug development. The results showed improved yields and reduced reaction times compared to traditional methods, highlighting its efficiency as a catalyst in pharmaceutical applications .

Mechanism of Action

The mechanism of action of (Indenyl)titanium(IV) Trichloride primarily involves its role as a catalyst. The indenyl ligand stabilizes the titanium center, allowing it to interact with olefins and facilitate their polymerization. The molecular targets include the double bonds of olefins, and the pathways involve the coordination and insertion of olefins into the titanium-carbon bond.

Comparison with Similar Compounds

Cyclopentadienyltitanium(IV) Trichloride

Structure and Properties :

Cyclopentadienyltitanium(IV) trichloride (CpTiCl₃, CAS: 1270-98-0) replaces the indenyl ligand with a simpler η⁵-cyclopentadienyl (Cp) group. Its molecular formula is C₅H₅Cl₃Ti, and it has a higher melting point of 210°C, indicating greater thermal stability compared to the indenyl analog .

Catalytic Activity: Both CpTiCl₃ and indenylTiCl₃ act as precursors for Ziegler-Natta catalysts. CpTiCl₃ is more commonly used in ethylene polymerization, while indenylTiCl₃ is favored for propylene and higher α-olefins .

Synthesis :

CpTiCl₃ is synthesized via reactions of TiCl₄ with cyclopentadienyl transfer agents like Mg(Cp)₂. In contrast, indenylTiCl₃ requires indenyl transfer reagents such as 1-(trimethylsilyl)indene or 1-(tributylstannyl)indene, which are more complex to prepare .

Titanium Tetrachloride (TiCl₄)

Structure and Reactivity :

TiCl₄ (CAS: 7550-45-0) is a tetrahedral liquid (melting point: -24°C) and a highly reactive Lewis acid. Unlike (indenyl)TiCl₃, it lacks stabilizing π-ligands and is prone to hydrolysis, releasing HCl fumes .

Applications :

TiCl₄ is a precursor for TiO₂ production and a co-catalyst in polymerization. However, its high reactivity limits direct use in stereoselective catalysis, where (indenyl)TiCl₃’s ligand framework provides better control .

Group 4 Metal Analogs

Zirconium and Hafnium Complexes: Indenylzirconium(IV) trichloride and hafnium analogs share structural similarities with (indenyl)TiCl₃ but exhibit distinct catalytic behaviors. Zirconium complexes are less electrophilic, leading to slower polymerization rates but higher polymer molecular weights.

Amidinate and Alkoxide Titanium Complexes

Electronic Modulation: Complexes like (N,N-dimethyl-p-toluamidinate)titanium(IV) trichloride (CAS: 123798-13-0) replace π-ligands with nitrogen-based donors. These exhibit higher Lewis acidity but lack the stereochemical control of indenyl or Cp ligands, making them less effective for syndiotactic polymerizations .

Data Table: Key Properties of Selected Titanium Complexes

| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| (Indenyl)titanium(IV) trichloride | 84365-55-9 | C₉H₇Cl₃Ti | 162 (dec.) | Olefin polymerization, catalysts |

| CyclopentadienylTiCl₃ | 1270-98-0 | C₅H₅Cl₃Ti | 210 | Ethylene polymerization |

| Titanium tetrachloride | 7550-45-0 | TiCl₄ | -24 | TiO₂ production, co-catalysts |

| (N,N-dimethyl-p-toluamidinate)TiCl₃ | 123798-13-0 | C₁₂H₃₂N₄Ti | N/A | Specialty polymer catalysts |

Biological Activity

(Indenyl)titanium(IV) trichloride, a member of the titanium organometallic compounds, has garnered attention for its potential biological activity, particularly in catalysis and polymerization processes. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H7Cl3Ti

- Molecular Weight : 269.37 g/mol

- CAS Number : 84365-55-9

- Appearance : Solid form, typically handled under controlled conditions due to its reactive nature.

The biological activity of this compound is primarily attributed to its role as a catalyst in various chemical reactions. It operates through the following mechanisms:

-

Coordination Chemistry :

- The indenyl ligand facilitates the coordination with substrates, enhancing reactivity.

- The titanium center can undergo oxidation and reduction, participating in electron transfer processes.

- Polymerization Catalysis :

Anticancer Properties

Recent studies have investigated the potential anticancer activity of this compound. For instance:

- A study demonstrated that complexes with titanium can exhibit cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancerous cells .

Catalytic Activity

In the context of polymer chemistry, this compound has shown significant efficacy:

- Syndioselectivity : It has been reported that this compound can produce polymers with over 90% syndiotacticity, outperforming traditional catalysts like cyclopentadienyl titanocene trichloride .

| Catalyst Type | Syndiotacticity (%) | Reference |

|---|---|---|

| This compound | >90 | |

| Cyclopentadienyl titanocene trichloride | 60-80 |

Case Studies

- Polymerization Studies :

- Electrochemical Behavior :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Indenyl)titanium(IV) Trichloride in a laboratory setting?

- Methodology : Synthesis typically involves ligand substitution reactions. For example, reacting titanium tetrachloride (TiCl₄) with indenyl lithium (C₉H₇Li) in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction proceeds via the displacement of chloride ligands by the indenyl anion.

- Key Considerations :

- Use Schlenk-line techniques to exclude moisture and oxygen .

- Monitor reaction progress via NMR or X-ray diffraction (XRD) to confirm ligand coordination .

- Data Reference :

| Starting Material | Product (CAS) | Yield (%) | Purity (NMR) |

|---|---|---|---|

| TiCl₄ + C₉H₇Li | 84365-55-9 | 75–85 | >97% |

Q. How should this compound be safely handled and stored to prevent decomposition?

- Handling Protocol :

- Store in amber glass containers under inert gas (argon/nitrogen) at ≤15°C to avoid hydrolysis .

- Use gloveboxes for weighing and transfers to minimize exposure to atmospheric moisture .

- Decomposition Risks :

- Reacts violently with water, releasing HCl gas. Use acid-neutralizing spill kits in case of exposure .

- Stability Data :

| Condition | Decomposition Timeframe | Byproducts |

|---|---|---|

| Ambient air | <1 hour | Ti(OH)Cl₃, HCl |

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Recommended Methods :

- XRD : Resolves crystal structure and confirms η⁵-coordination of the indenyl ligand .

- ¹H/¹³C NMR : Detects ligand symmetry and purity (e.g., indenyl proton shifts at δ 5.8–6.5 ppm) .

- IR Spectroscopy : Identifies Ti–Cl stretching modes (350–400 cm⁻¹) .

- Data Interpretation :

- Discrepancies in NMR shifts may indicate incomplete ligand substitution or solvent adducts .

Advanced Research Questions

Q. How does the indenyl ligand influence the catalytic activity of titanium trichloride in olefin polymerization compared to cyclopentadienyl derivatives?

- Mechanistic Insight :

- The indenyl ligand’s extended π-system enhances electron donation to titanium, increasing electrophilicity at the metal center and improving ethylene polymerization rates .

- Steric effects from the indenyl substituents modulate polymer tacticity (e.g., isotactic vs. atactic polypropylene) .

- Comparative Data :

| Ligand | Activity (kg polymer/mol Ti·h) | Tacticity (%) |

|---|---|---|

| Indenyl | 12,500 | 85 isotactic |

| Cyclopentadienyl | 8,200 | 70 isotactic |

Q. What experimental approaches can resolve discrepancies in reported catalytic efficiencies of this compound across different studies?

- Troubleshooting Framework :

Control Variables : Standardize co-catalyst ratios (e.g., MAO/Ti molar ratios) and reaction temperatures .

Kinetic Profiling : Use in-situ FTIR or calorimetry to monitor polymerization rates and chain termination events .

Post-Mortem Analysis : Characterize catalyst residues via XPS or EPR to identify deactivation pathways (e.g., Ti³⁺ oxidation) .

- Case Study : Discrepancies in ethylene uptake rates may arise from trace oxygen in monomer feeds, which poisons active Ti centers .

Q. What are the challenges in analyzing the electronic structure of this compound using computational methods, and how can they be addressed?

- Computational Challenges :

- Basis Set Limitations : Titanium’s d-orbital complexity requires hybrid functionals (e.g., B3LYP-D3) for accurate electron distribution modeling .

- Ligand Dynamics : The indenyl ligand’s flexibility complicates geometry optimization. Use constrained DFT with crystallographic data as starting coordinates .

- Validation Strategies :

- Compare calculated vs. experimental redox potentials (e.g., Ti⁴⁺/Ti³⁺ couples) to refine computational parameters .

Properties

CAS No. |

84365-55-9 |

|---|---|

Molecular Formula |

C9H7Cl3Ti |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

1H-inden-1-ide;titanium(4+);trichloride |

InChI |

InChI=1S/C9H7.3ClH.Ti/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H;/q-1;;;;+4/p-3 |

InChI Key |

MDTDQDVMQBTXST-UHFFFAOYSA-K |

Canonical SMILES |

[CH-]1C=CC2=CC=CC=C21.[Cl-].[Cl-].[Cl-].[Ti+4] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.